Product packaging for Octahydrofuro[3,4-b]pyridine hydrochloride(Cat. No.:CAS No. 2288708-55-2)

Octahydrofuro[3,4-b]pyridine hydrochloride

Cat. No.: B6297499
CAS No.: 2288708-55-2
M. Wt: 163.64 g/mol
InChI Key: OIOKJYYEFJQXAA-UHFFFAOYSA-N
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Description

Significance of Fused Furan-Pyridine Scaffolds in Organic Chemistry

Fused furan-pyridine scaffolds are of considerable importance in organic chemistry, primarily due to their presence in a wide array of natural products and synthetic molecules with diverse biological activities. cjcatal.com The combination of a π-excessive furan (B31954) ring and a π-deficient pyridine (B92270) ring creates unique electronic properties that can be exploited in various chemical transformations and applications. researchgate.net These scaffolds are considered isosteres of other significant bicyclic systems like quinolines and isoquinolines, and as such, have been explored for their potential in medicinal chemistry and materials science. researchgate.netnih.gov

The development of synthetic methodologies to construct these fused systems is an active area of research. Strategies often involve either the construction of the furan ring onto a pre-existing pyridine core or the formation of the pyridine ring from a furan derivative. researchgate.net The stability of the furan ring, particularly under the acidic conditions often required for pyridine synthesis, can present a synthetic challenge. researchgate.net Nevertheless, numerous methods have been developed for the synthesis of various unsaturated and partially saturated furopyridines. nih.gov

Overview of the Octahydrofuro[3,4-b]pyridine (B3307617) Core in Chemical Synthesis Research

The octahydrofuro[3,4-b]pyridine core, representing the fully saturated version of the furo[3,4-b]pyridine scaffold, is a valuable building block in chemical synthesis. Its rigid, three-dimensional structure makes it an attractive scaffold for the development of novel chemical entities. While much of the published research focuses on aromatic or partially saturated furopyridines, the synthesis of the octahydro- core is a key step in accessing a wider range of chemical space.

A critical intermediate for the synthesis of the octahydrofuro[3,4-b]pyridine core is furo[3,4-b]pyridine-5,7-dione, also known as quinolinic acid anhydride (B1165640). nih.gov This dione (B5365651) can be subjected to reduction reactions to yield the saturated bicyclic system. The reduction of both the furan and pyridine rings is a key transformation in this process. Catalytic hydrogenation is a common method for the reduction of pyridine rings, with various catalysts such as ruthenium, rhodium, and palladium on carbon being employed. cjcatal.comresearchgate.net The specific conditions of the hydrogenation, including the choice of catalyst, solvent, temperature, and pressure, can influence the stereochemical outcome of the reaction, leading to different isomers of the final product.

Historical Context of Octahydrofuro[3,4-b]pyridine Synthesis and Early Studies

The synthesis of furopyridines has been a topic of interest for many decades, with early studies focusing on the creation of the aromatic and partially saturated systems. researchgate.net The first synthesis of a furopyridine derivative was reported in the mid-20th century. researchgate.net These early methods often involved multi-step sequences and sometimes harsh reaction conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14ClNO B6297499 Octahydrofuro[3,4-b]pyridine hydrochloride CAS No. 2288708-55-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-2-6-4-9-5-7(6)8-3-1;/h6-8H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOKJYYEFJQXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC2NC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Octahydrofuro 3,4 B Pyridine Hydrochloride

Total Synthesis Approaches to the Octahydrofuro[3,4-b]pyridine (B3307617) Framework

The creation of the fused furo-pyridine ring system can be approached through either linear or convergent strategies. These methods involve the sequential or simultaneous formation of the two heterocyclic rings from acyclic or monocyclic precursors.

Multi-Step Linear Synthetic Routes

Linear synthetic sequences are a common approach to building complex molecules like octahydrofuro[3,4-b]pyridine. These routes typically involve the stepwise construction of one ring onto a pre-existing ring or an acyclic precursor.

One potential linear strategy begins with a substituted furan (B31954) derivative, which is then elaborated to form the piperidine (B6355638) ring. For instance, a furan-containing precursor can undergo a series of reactions, including reduction and cyclization, to yield the desired bicyclic system. A review of furopyridine synthesis indicates that nucleophilic aromatic substitution on halopyridines followed by ring closure is a viable method for constructing furo[2,3-b]pyridines, which could then be hydrogenated to the octahydro level. nih.gov

Alternatively, the synthesis can commence from a piperidine derivative. For example, a suitably functionalized piperidine can serve as a scaffold for the subsequent annulation of the tetrahydrofuran (B95107) ring. Recent reviews on piperidine synthesis highlight numerous methods for creating substituted piperidones and piperidines, which could be functionalized for this purpose. mdma.ch A general route might involve the intramolecular cyclization of a piperidine bearing a hydroxyalkyl side chain. The stereocontrolled synthesis of substituted tetrahydrofurans often utilizes intramolecular SN2 reactions of hydroxyl nucleophiles, a strategy that can be adapted to form the fused ring system. nih.gov

A multi-step synthesis of furo[2,3-b]pyridines with functional handles for further reactions has been described, which could be adapted for the synthesis of the saturated analogue. nih.gov This particular route involves the initial conversion of 2,5-dichloronicotinic acid to its ethyl ester, followed by an SNAr reaction with ethyl 2-hydroxyacetate to form the furo[2,3-b]pyridine (B1315467) core. nih.gov Subsequent reduction of both the pyridine (B92270) and furan rings would yield the octahydrofuro[3,4-b]pyridine framework.

Starting Material Key Steps Product Reference
2,5-Dichloronicotinic acidEsterification, SNAr, Cyclization, ReductionOctahydrofuro[3,4-b]pyridine nih.gov
Substituted PiperidineSide-chain elaboration, Intramolecular cyclizationOctahydrofuro[3,4-b]pyridine mdma.ch
Substituted FuranReduction, Piperidine ring formationOctahydrofuro[3,4-b]pyridine nih.gov

Convergent Synthetic Strategies

Convergent syntheses involve the preparation of key fragments of the target molecule separately, which are then combined in the later stages of the synthesis. This approach can be more efficient for complex molecules.

Multi-component reactions (MCRs) are a powerful tool in convergent synthesis, allowing for the rapid assembly of complex scaffolds from simple starting materials in a single step. For instance, a three-component reaction of an aldehyde, 2,6-diaminopyrimidine-4(3H)-one, and tetronic acid has been used to synthesize furo[3′,4′:5,6]pyrido[2,3-d]pyrimidine derivatives. researchgate.net While this leads to a more complex system, the underlying principle of combining furan and pyridine precursors in one pot is relevant. The synthesis of furo[3,4-e]pyrazolo[3,4-b]pyridine-5(7H)-one derivatives has also been achieved through a three-component reaction in an ionic liquid without a catalyst. acs.org

Another convergent approach could involve a Pictet-Spengler type reaction. A semi-one-pot method for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines has been developed based on the condensation of 2-(5-methylfuran-2-yl)ethanamine with aromatic aldehydes, followed by acid-catalyzed Pictet-Spengler cyclization. nih.gov This strategy effectively constructs the piperidine ring onto a furan precursor.

Reaction Type Key Precursors Resulting Core Reference
Multi-component ReactionAldehyde, Aminopyrimidine, Tetronic acidFuro-pyrido-pyrimidine researchgate.net
Pictet-Spengler ReactionFuran-ethylamine, AldehydeTetrahydrofuro[3,2-c]pyridine nih.gov
Cascade CyclizationDiynamidesFuro[2,3-c]isoquinoline researchgate.net

Stereoselective Synthesis of Octahydrofuro[3,4-b]pyridine Enantiomers and Diastereomers

The control of stereochemistry is paramount in the synthesis of biologically active molecules. For octahydrofuro[3,4-b]pyridine, which contains multiple stereocenters, stereoselective methods are essential to obtain enantiomerically pure or enriched products.

Asymmetric Catalysis in Octahydrofuro[3,4-b]pyridine Construction

Asymmetric catalysis utilizes chiral catalysts to induce enantioselectivity in a reaction. This approach is highly efficient as a small amount of the chiral catalyst can generate a large quantity of the chiral product.

Rhodium-catalyzed asymmetric reductive Heck reactions have been employed to create enantioenriched 3-substituted tetrahydropyridines from pyridine and arylboronic acids. nih.gov This method could be adapted to precursors of the octahydrofuro[3,4-b]pyridine system. The synthesis of chiral piperidines has also been achieved through enantioselective, radical-mediated δ C-H cyanation, which showcases the power of catalytic methods in controlling stereochemistry in piperidine ring formation. nih.gov

For the tetrahydrofuran portion, palladium-catalyzed reactions of aryl bromides with γ-hydroxy alkenes have been shown to produce substituted tetrahydrofurans with high diastereoselectivity. datapdf.com The development of catalytic systems for the synthesis of pyrazolo[3,4-b]pyridines has also been reported, highlighting the ongoing research into catalytic methods for related heterocyclic systems. nih.gov

Catalyst Type Reaction Chiral Product Reference
Chiral Rhodium ComplexAsymmetric Reductive HeckEnantioenriched Tetrahydropyridines nih.gov
Chiral Copper CatalystRadical δ C-H CyanationChiral Piperidines nih.gov
Palladium with Chiral LigandsCyclization of γ-hydroxy alkenesStereocontrolled Tetrahydrofurans datapdf.com

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed.

This strategy has been successfully applied to the synthesis of chiral piperidine derivatives. For example, arabinopyranosylamine has been used as a carbohydrate-based chiral auxiliary in the stereoselective synthesis of 2-substituted dehydropiperidinones. researchgate.netcdnsciencepub.com Phenylglycinol-derived oxazolopiperidone lactams are another versatile class of intermediates that allow for the regio- and stereocontrolled introduction of substituents onto the piperidine ring. researchgate.net The use of chiral auxiliaries like Evans' oxazolidinones is a well-established method for asymmetric synthesis and could be applied to precursors of octahydrofuro[3,4-b]pyridine. nih.gov

Chiral Auxiliary Application Key Transformation Reference
ArabinopyranosylamineSynthesis of chiral dehydropiperidinonesDomino Mannich–Michael reaction researchgate.netcdnsciencepub.com
PhenylglycinolSynthesis of enantiopure polysubstituted piperidinesCyclocondensation with δ-oxo acid derivatives researchgate.net
Evans' OxazolidinonesGeneral asymmetric synthesisVarious C-C bond formations nih.gov

Enzymatic Resolution and Biocatalysis in Octahydrofuro[3,4-b]pyridine Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. nih.gov Enzymatic resolutions are particularly useful for separating enantiomers from a racemic mixture.

Lipases are commonly used for the kinetic resolution of racemic alcohols and amines, which are potential precursors for the synthesis of octahydrofuro[3,4-b]pyridine. acs.org For instance, the enzymatic resolution of a racemic intermediate was a key step in a patented synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, a related compound. google.com This highlights the potential for applying similar enzymatic strategies to the furo-analog.

Biocatalytic promiscuity can also be exploited to create new synthetic routes. Lipases have been shown to catalyze trimolecular Mannich-type condensations to produce heterocyclic Mannich bases, which could be further elaborated into the target scaffold. nih.gov The development of the "biocatalytic amine toolbox" provides a range of enzymatic methods for the synthesis of chiral amines, which are key building blocks for nitrogen-containing heterocycles. youtube.com Furthermore, multifunctional biocatalysts are emerging that can perform several reaction steps in one pot, offering highly efficient pathways to complex molecules. acs.org

Enzyme Class Application Process Reference
LipasesKinetic resolution of racemic precursorsSelective acylation or hydrolysis acs.org
LipasesMannich-type condensationFormation of heterocyclic Mannich bases nih.gov
TransaminasesSynthesis of chiral aminesConversion of ketones to amines youtube.com
Imine Reductases (IREDs)Synthesis of chiral aminesReduction of imines and reductive amination acs.org

Diastereoselective Control in Ring Formation

Achieving the desired stereochemistry in the fused bicyclic system of octahydrofuro[3,4-b]pyridine is a critical challenge in its synthesis. The relative orientation of the substituents on both the furan and pyridine rings is crucial and is often established during the ring formation or subsequent reduction steps.

One approach to controlling diastereoselectivity involves the use of chiral auxiliaries or catalysts. For instance, in the synthesis of related heterocyclic systems, chiral catalysts have been employed in asymmetric dearomatization reactions of pyridinium (B92312) salts to afford enantioenriched dihydropyridines, which can then be further functionalized and reduced to the desired piperidine derivatives with high stereocontrol. mdpi.com

Another strategy relies on substrate-controlled diastereoselection, where the existing stereocenters in a precursor molecule dictate the stereochemical outcome of subsequent reactions. For example, the reduction of a substituted furo[3,4-b]pyridine precursor using specific reducing agents can lead to the preferential formation of one diastereomer over another due to steric hindrance or electronic effects of the substituents. While specific studies on octahydrofuro[3,4-b]pyridine are limited, research on analogous systems like 3,4-dihydro-2H-pyran-4-carboxamides has demonstrated that diastereoselective synthesis can be achieved through careful control of reaction conditions, leading to the formation of a single diastereomer. nih.gov

Key Reaction Sequences in Octahydrofuro[3,4-b]pyridine Synthesis

The construction of the octahydrofuro[3,4-b]pyridine core relies on a series of key chemical reactions that build the fused ring system and introduce the necessary functional groups.

Michael Addition Reactions for Carbon-Carbon Bond Formation

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for carbon-carbon bond formation in the synthesis of pyridine and its derivatives. nih.gov In the context of octahydrofuro[3,4-b]pyridine synthesis, a Michael-type addition could be envisioned where a nucleophile adds to a suitably functionalized pyridine acceptor to construct a key carbon-carbon bond necessary for the subsequent furan ring formation. For instance, the reaction of a stabilized carbanion with an olefinic pyridine can lead to the formation of a Michael adduct, which can then be trapped with an electrophile. nsf.gov This strategy allows for the introduction of various substituents and the construction of the carbon framework.

Intramolecular Cyclization Strategies (e.g., Alkoxide Exchange)

Intramolecular cyclization is a pivotal step in forming the fused furo[3,4-b]pyridine ring system. One notable strategy involves an intramolecular alkoxide exchange. A patent for the synthesis of a related compound, (4aR,7aS)-1-alkylcarbonylhexahydrofuro[3,4-b]pyridine-5,7-dione, describes the conversion of a dialkyl-(2S,3R)-1-alkylcarbonyl-piperidine-2,3-dicarboxylate intermediate. google.com This transformation implies an intramolecular cyclization where an alkoxide generated from one of the ester groups attacks the other ester, leading to the formation of the fused furanone ring. This approach is a powerful method for constructing the bicyclic core. Brønsted acid-catalyzed intramolecular benzylic cyclizations of alkylpyridines have also been reported to form fused systems. rsc.org

Catalytic Hydrogenation and Reduction Procedures

The conversion of an aromatic furo[3,4-b]pyridine precursor to the saturated octahydro derivative is typically achieved through catalytic hydrogenation. This process involves the use of a metal catalyst, such as platinum or palladium, under a hydrogen atmosphere to reduce the pyridine ring. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction. For instance, the hydrogenation of substituted pyridines can be challenging, but the use of catalysts like PtO2 in acidic solvents has been shown to be effective. researchgate.net The reduction of a related pyrrolo[3,4-b]pyridine system has been achieved via hydrogenation using a palladium on carbon (Pd/C) catalyst. google.com

The reduction of lactams or amides within the heterocyclic structure can also be necessary. Reagents like lithium aluminum hydride (LiAlH4) are commonly used for this purpose. youtube.com

Aza-Wittig Cyclization Approaches

The aza-Wittig reaction is a versatile method for the synthesis of nitrogen-containing heterocycles. wikipedia.org This reaction involves the reaction of an iminophosphorane with a carbonyl group to form an imine, which can then undergo intramolecular cyclization. In the context of furo[3,4-b]pyridine synthesis, an intramolecular aza-Wittig reaction could be employed to construct the piperidine ring. This would typically involve a precursor molecule containing both an azide (B81097) and a carbonyl or ester functionality, which upon treatment with a phosphine, would generate an iminophosphorane that cyclizes to form the desired ring system. scispace.combeilstein-journals.org This method has been successfully applied to the synthesis of various fused pyridine derivatives. nih.gov

Reductive Amination Pathways

Reductive amination is a fundamental transformation in organic synthesis for the formation of amines from carbonyl compounds and ammonia (B1221849) or primary or secondary amines. youtube.comyoutube.commasterorganicchemistry.com This reaction can be a key step in the synthesis of octahydrofuro[3,4-b]pyridine, particularly for introducing the nitrogen atom of the piperidine ring or for further functionalization. The process typically involves the formation of an intermediate imine or iminium ion, which is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) or sodium cyanoborohydride. masterorganicchemistry.comorganic-chemistry.org This method is widely used for its mild conditions and broad substrate scope. nih.gov

Pseudoglycosidation Reactions

While the term "pseudoglycosidation" is not explicitly prevalent in the direct synthesis of octahydrofuro[3,4-b]pyridine hydrochloride, the fundamental transformation involving the formation of the fused furan ring through intramolecular cyclization of a piperidine derivative shares conceptual similarities. This key step can be observed in the synthesis of precursors to important pharmaceutical intermediates, such as the bicyclic diamine core of Moxifloxacin.

A pivotal intermediate, (4aR,7aS)-1-alkylcarbonylhexahydrofuro[3,4-b]pyridine-5,7-dione, is synthesized from a dialkyl-(2S,3R)-1-alkylcarbonyl-piperidine-2,3-dicarboxylate. google.comgoogle.com This transformation represents the formation of the furo[3,4-b]pyridine ring system. The process involves the conversion of the dicarboxylate, often a dimethyl or diethyl ester, into the bicyclic lactone-lactam structure. This intramolecular cyclization is a crucial step that establishes the core octahydrofuro[3,4-b]pyridine skeleton.

Precursor Intermediate Significance Reference
dialkyl-(2S,3R)-1-alkylcarbonyl-piperidine-2,3-dicarboxylate(4aR,7aS)-1-alkylcarbonylhexahydrofuro[3,4-b]pyridine-5,7-dioneFormation of the core furo[3,4-b]pyridine ring system google.comgoogle.com

Novel Synthetic Route Development and Optimization

The development of novel and optimized synthetic routes for octahydrofuro[3,4-b]pyridine and its analogs is driven by the need for more efficient, cost-effective, and environmentally friendly manufacturing processes for pharmaceuticals.

Significant efforts have been directed towards improving the efficiency of synthesizing key intermediates related to the octahydrofuro[3,4-b]pyridine framework. One notable area of improvement is in the catalytic hydrogenation steps. For instance, in the synthesis of a related pyrrolo[3,4-b]pyridine intermediate, the reduction of the pyridine ring can be carried out using a palladium on carbon (Pd/C) catalyst. Optimization of this step includes using relatively low hydrogen pressure, which still results in a high yield of the desired piperidine derivative. researchgate.net

Process Improvement Impact Reference
Catalytic HydrogenationUse of lower hydrogen pressure with Pd/C catalystHigh yield, improved safety and operational efficiency researchgate.net
Enzymatic ResolutionOptimized temperature and pH for lipase (B570770) activityReduced reaction time, lower enzyme loading researchgate.net
RacemizationConversion of undesired enantiomer back to racemateIncreased overall yield of the target molecule researchgate.net

The application of green chemistry principles to the synthesis of heterocyclic compounds, including those with the octahydrofuro[3,4-b]pyridine core, is a growing area of focus. The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous materials, and improving energy efficiency. rasayanjournal.co.in

In the context of synthesizing intermediates for complex molecules like Moxifloxacin, which involves the furo[3,4-b]pyridine scaffold, several green chemistry approaches are relevant. The use of catalytic hydrogenation, as mentioned previously, is inherently greener than stoichiometric reducing agents as it generates less waste. researchgate.net Moreover, the development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reactor without isolating intermediates, can significantly reduce solvent usage, energy consumption, and waste generation. researchgate.net

Enzymatic resolutions are a prime example of green chemistry in action. researchgate.net Enzymes operate under mild conditions of temperature and pH in aqueous media, offering a biodegradable and highly selective alternative to traditional chemical resolving agents. researchgate.net The ability to reuse the immobilized enzyme for multiple batches further enhances the sustainability of the process. researchgate.net The use of safer solvents and the design of processes that are inherently safer are also key tenets of green chemistry that are being applied to the synthesis of pharmaceutical intermediates. rasayanjournal.co.in

Green Chemistry Principle Application in Synthesis Benefit Reference
CatalysisUse of Pd/C for hydrogenation and enzymes for resolutionReduced waste, milder reaction conditions, reusability researchgate.net
One-Pot SynthesisCombining multiple steps (e.g., dehydration, acylation, cyclization)Reduced solvent use, energy consumption, and waste researchgate.net
Use of Safer SolventsEmploying aqueous systems for enzymatic reactionsReduced environmental impact and improved safety researchgate.netrasayanjournal.co.in
Waste ReductionRacemization and recycling of undesired enantiomersIncreased atom economy and overall yield researchgate.net

Stereochemical Investigations of Octahydrofuro 3,4 B Pyridine Hydrochloride

Absolute and Relative Stereochemistry Determination

The determination of the absolute and relative stereochemistry of the chiral centers in octahydrofuro[3,4-b]pyridine (B3307617) is fundamental to understanding its chemical and biological properties. The fusion of the furan (B31954) and pyridine (B92270) rings creates multiple stereocenters, leading to the possibility of several diastereomers and enantiomers.

Stereoselective synthetic strategies are paramount in obtaining specific stereoisomers. For instance, the synthesis of related saturated heterocyclic systems often employs chiral auxiliaries or catalysts to control the stereochemical outcome of key bond-forming reactions. One common approach involves the stereoselective reduction of unsaturated precursors, such as furo[3,4-b]pyridin-5(7H)-ones. The choice of reducing agent and reaction conditions can significantly influence the diastereoselectivity of the reduction of the pyridinone ring, leading to either cis- or trans-fused bicyclic systems.

Advanced spectroscopic techniques are indispensable for elucidating the stereochemistry of the resulting products. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space correlations between protons, providing insights into their relative spatial arrangement. For example, the observation of a NOESY correlation between protons on the furan and piperidine (B6355638) rings can help establish the cis or trans nature of the ring fusion.

Conformational Analysis of the Bicyclic System

The octahydrofuro[3,4-b]pyridine bicyclic system is not planar and can adopt several low-energy conformations. The conformational flexibility of this scaffold is influenced by the nature of the ring fusion (cis or trans) and the presence of any substituents.

In a trans-fused system, the two rings are locked in a more rigid conformation, often resembling a double chair-like arrangement. This rigidity limits the conformational freedom of the molecule. Conversely, a cis-fused system is generally more flexible and can undergo conformational inversion, similar to a single cyclohexane (B81311) ring, although the energy barriers for this process will be influenced by the fused furan ring.

Computational modeling, using methods such as Density Functional Theory (DFT), is a powerful tool for exploring the conformational landscape of the octahydrofuro[3,4-b]pyridine system. These calculations can predict the relative energies of different conformers and the geometric parameters associated with each, such as bond lengths, bond angles, and dihedral angles. These theoretical predictions can then be correlated with experimental data from NMR spectroscopy to provide a comprehensive understanding of the conformational preferences of the molecule in solution. For instance, the magnitude of proton-proton coupling constants (³J-values) in the ¹H NMR spectrum can provide valuable information about the dihedral angles between adjacent protons, which is directly related to the ring conformation.

Diastereomeric and Enantiomeric Purity Assessment

Given the presence of multiple chiral centers, the synthesis of octahydrofuro[3,4-b]pyridine can potentially yield a mixture of diastereomers and enantiomers. The assessment of the purity of a specific stereoisomer is therefore a critical aspect of its characterization.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a widely used and effective technique for separating enantiomers and, in many cases, diastereomers. This method allows for the quantification of the enantiomeric excess (ee) or diastereomeric excess (de) of a sample.

NMR spectroscopy can also be employed to assess diastereomeric purity. In a mixture of diastereomers, the corresponding protons and carbons will have distinct chemical shifts, allowing for their integration and the determination of the diastereomeric ratio. The use of chiral shift reagents can also aid in the resolution of signals from enantiomers in the NMR spectrum.

The following table provides a hypothetical example of data that could be obtained from the analysis of a mixture of diastereomers of a substituted octahydrofuro[3,4-b]pyridine derivative.

TechniqueParameter MeasuredDiastereomer ADiastereomer B
Chiral HPLCRetention Time (min)12.515.2
¹H NMRChemical Shift of H-4a (ppm)3.85 (dd, J = 8.5, 4.2 Hz)4.10 (t, J = 6.8 Hz)
¹³C NMRChemical Shift of C-7a (ppm)78.280.5

Impact of Stereochemistry on Molecular Interactions

The specific three-dimensional arrangement of atoms and functional groups in a molecule, dictated by its stereochemistry, is a key determinant of its ability to interact with other molecules, particularly biological macromolecules such as enzymes and receptors. Even subtle changes in stereochemistry can lead to significant differences in biological activity.

For a molecule like octahydrofuro[3,4-b]pyridine, the spatial orientation of the nitrogen atom's lone pair and any substituents on the rings will influence its binding affinity and selectivity for a particular biological target. For example, if this scaffold were part of a drug molecule designed to fit into the active site of an enzyme, only one stereoisomer might have the correct geometry to bind effectively and elicit a therapeutic response. The other stereoisomers might be inactive or could even have undesirable off-target effects.

Molecular docking studies, a computational technique, can be used to predict how different stereoisomers of octahydrofuro[3,4-b]pyridine might bind to a protein target. These studies can provide valuable insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. This information can guide the design of more potent and selective molecules based on the octahydrofuro[3,4-b]pyridine scaffold.

The table below illustrates a hypothetical comparison of the binding affinities of different stereoisomers of a substituted octahydrofuro[3,4-b]pyridine derivative to a target protein.

StereoisomerBinding Affinity (IC₅₀, nM)Key Interacting Residue
(4aR, 7aS)15Asp121 (Hydrogen Bond)
(4aS, 7aR)250Phe88 (Hydrophobic Interaction)
(4aR, 7aR)> 1000No significant binding
(4aS, 7aS)> 1000No significant binding

Chemical Reactivity and Transformations of Octahydrofuro 3,4 B Pyridine Core

Functionalization at Nitrogen and Carbon Centers

Functionalization of the saturated octahydrofuro[3,4-b]pyridine (B3307617) core is centered on the nucleophilic secondary amine, which is the most reactive site for derivatization.

Alkylation and Acylation Reactions of the Amine Moiety

The secondary amine in the piperidine (B6355638) ring readily undergoes alkylation and acylation reactions. These transformations are standard for such heterocyclic amines and are crucial for modifying the scaffold's properties.

Acylation: The nitrogen can be acylated using various acylating agents. In a process for a related pyrrolo[3,4-b]pyridine system, acylation is effectively carried out using acetic anhydride (B1165640) with catalysis from an organic base, such as a tertiary amine. google.comgoogle.com A similar reaction is demonstrated on the isomeric tetrahydrofuro[3,2-c]pyridine scaffold, which is N-acetylated using acetyl chloride. beilstein-journals.org These examples strongly suggest that octahydrofuro[3,4-b]pyridine would react similarly to form the corresponding N-acetyl derivative. Common conditions for such reactions involve dissolving the amine in a solvent like pyridine (B92270) and adding the acylating agent. nih.gov

Alkylation: N-alkylation introduces an alkyl group onto the piperidine nitrogen. For the related tetrahydrofuro[3,2-c]pyridine, N-methylation has been successfully achieved by treating the amine with sodium hydride (NaH) to form the amide anion, followed by reaction with methyl iodide. beilstein-journals.org Synthesis of a related N-benzyl-dioxooctahydropyrrolo[3,4-b]pyridine involves the reaction with benzylamine, indicating the nitrogen's reactivity towards alkylating agents. google.comgoogle.com These methods are standard for the alkylation of secondary amines and are applicable to the octahydrofuro[3,4-b]pyridine core.

Reaction TypeReagents & ConditionsProduct TypeAnalogous ScaffoldReference
AcylationAcetic Anhydride, Organic BaseN-Acetyl derivativeOctahydropyrrolo[3,4-b]pyridine google.comgoogle.com
AcylationAcetyl ChlorideN-Acetyl derivativeTetrahydrofuro[3,2-c]pyridine beilstein-journals.org
Alkylation1. NaH 2. Methyl IodideN-Methyl derivativeTetrahydrofuro[3,2-c]pyridine beilstein-journals.org
AlkylationBenzylamineN-Benzyl derivativeOctahydropyrrolo[3,4-b]pyridine google.comgoogle.com

Regioselective Derivatization

For the saturated octahydrofuro[3,4-b]pyridine scaffold, regioselectivity is dominated by the reactivity of the nitrogen atom. The nucleophilic character of the secondary amine makes it the primary site for electrophilic attack, leading to highly regioselective N-functionalization as described above.

While methods exist for the regioselective C-H functionalization of aromatic pyridines, such reactions are not well-documented for the fully saturated octahydrofuro[3,4-b]pyridine core. rsc.org Derivatization at the carbon centers would typically require the introduction of activating groups or the use of more complex, multi-step synthetic sequences starting from a functionalized precursor.

Ring-Opening and Ring-Closing Transformations

The formation and cleavage of the bicyclic ring system are key transformations. Ring-closing reactions are fundamental to the synthesis of the scaffold, while ring-opening can provide pathways to different molecular structures.

Ring-Closing Transformations: The octahydrofuro[3,4-b]pyridine skeleton is typically constructed through intramolecular cyclization reactions. A common strategy for the synthesis of related fused piperidines is the Pictet-Spengler reaction, which was used to create the isomeric tetrahydrofuro[3,2-c]pyridine system from 2-(5-methylfuran-2-yl)ethanamine and an aldehyde, followed by acid-catalyzed cyclization. beilstein-journals.org A patent for a related compound describes the conversion of an intermediate to a (4aR, 7aS) -1-alkylcarbonylhexahydrofuro[3,4-b]pyridine-5,7-dione through treatment with a strong acid like aqueous HCl, which facilitates the ring-closing to form the dione (B5365651) derivative of the core structure. google.com

Ring-Opening Transformations: The fused ring system can undergo ring-opening under certain conditions. The furan (B31954) ring, in particular, is susceptible to cleavage. In studies on the isomeric tetrahydrofuro[3,2-c]pyridine, acid-catalyzed hydrolysis using HCl in 1,4-dioxane (B91453) was shown to open the furan ring to yield a 1,4-diketone. beilstein-journals.org However, this process was found to be reversible, with the diketone readily undergoing Paal-Knorr cyclization to reform the starting furo-pyridine scaffold. beilstein-journals.org This equilibrium highlights the inherent stability of the fused heterocyclic system.

Rearrangement Reactions Involving the Octahydrofuro[3,4-b]pyridine Scaffold

A review of available scientific literature does not provide specific examples of rearrangement reactions involving the octahydrofuro[3,4-b]pyridine scaffold. Such transformations would likely require specific functionalization or catalytic conditions that have not yet been reported for this particular heterocyclic system.

Derivatization Strategies and Analogue Synthesis for Octahydrofuro 3,4 B Pyridine

Construction of Octahydrofuro[3,4-b]pyridine (B3307617) Derivatives via Parallel Synthesis

Parallel synthesis provides a powerful tool for the rapid generation of a multitude of derivatives from a common scaffold, thereby accelerating the exploration of chemical space. While specific literature detailing the parallel synthesis of octahydrofuro[3,4-b]pyridine hydrochloride is not abundant, the principles can be extrapolated from methodologies applied to structurally similar saturated heterocycles. The general approach involves a multi-step sequence amenable to high-throughput formats.

A key strategy for the parallel synthesis of such scaffolds often begins with a versatile starting material that can be readily modified. For instance, a common precursor could be a functionalized piperidine (B6355638) or a furan (B31954) derivative. The synthesis can be designed to introduce diversity at various points. For example, starting with a suitably protected octahydrofuro[3,4-b]pyridine core, different functional groups can be introduced by reacting a common intermediate with a library of reagents in parallel. This can be achieved using automated or semi-automated synthesis platforms.

One potential synthetic route amenable to parallel synthesis could involve the initial construction of the bicyclic core, followed by diversification. For instance, if the nitrogen of the piperidine ring is protected with a readily cleavable group, its deprotection and subsequent reaction with a diverse set of acylating or alkylating agents in a parallel fashion would yield a library of N-substituted derivatives.

Introduction of Diverse Chemical Functionalities

The introduction of a wide array of chemical functionalities onto the octahydrofuro[3,4-b]pyridine core is crucial for tuning its chemical and physical properties. This can be achieved through various synthetic transformations targeting different positions of the bicyclic system.

N-Functionalization: The secondary amine of the piperidine ring is a prime site for derivatization. Standard reactions such as acylation with various acid chlorides or anhydrides, sulfonylation with sulfonyl chlorides, and reductive amination with a range of aldehydes or ketones can be employed to install a diverse set of substituents.

C-Functionalization: Introducing substituents on the carbon framework of the octahydrofuro[3,4-b]pyridine skeleton is more challenging but offers greater structural diversity. This can be accomplished by starting with functionalized precursors. For example, using a substituted piperidinone in the initial cyclization step can lead to derivatives with substituents on the piperidine ring. Similarly, employing a substituted furan derivative as a starting material can introduce functionality on the furan portion of the molecule.

Design and Synthesis of Compound Libraries based on the Octahydrofuro[3,4-b]pyridine Core

The design of compound libraries based on the octahydrofuro[3,4-b]pyridine core is guided by the desire to systematically explore the chemical space around this scaffold. rsc.org The goal is to generate a collection of compounds with varied physicochemical properties. This process typically involves identifying key positions on the scaffold for modification and selecting a diverse set of building blocks to introduce at these positions.

A common approach is to use a "scaffold-based" library design. rsc.org In this strategy, the octahydrofuro[3,4-b]pyridine core is the central, invariant part of the library, and diversity is introduced by attaching various R-groups at one or more points of variation.

Table 1: Potential Points for Diversification in an Octahydrofuro[3,4-b]pyridine Library

Position of VariationType of Functionality to IntroducePotential Reagents
Nitrogen Atom (N)Amides, sulfonamides, ureas, carbamates, tertiary aminesAcid chlorides, sulfonyl chlorides, isocyanates, chloroformates, aldehydes/ketones (for reductive amination)
Carbon Atoms (C)Alkyl, aryl, hydroxyl, amino, carboxyl groupsGrignard reagents, organolithium reagents, electrophilic substitution reagents (on activated precursors)

The synthesis of these libraries can be performed using solid-phase or solution-phase parallel synthesis techniques. Solid-phase synthesis, where the growing molecule is attached to a resin bead, can simplify purification, as excess reagents and by-products can be washed away.

Structure-Activity Relationship (SAR) Studies from a Chemical Perspective

Structure-activity relationship (SAR) studies from a chemical perspective aim to understand how the structural features of a molecule influence its chemical reactivity and its ability to participate in non-covalent interactions, independent of any biological endpoint.

Modulating Substituent Effects on Reactivity

The electronic and steric properties of substituents on the octahydrofuro[3,4-b]pyridine ring system can significantly modulate its reactivity. The nitrogen atom in the piperidine ring is a key center of reactivity.

Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as acyl or sulfonyl groups, on the nitrogen atom decreases its basicity and nucleophilicity. This is due to the delocalization of the nitrogen lone pair into the adjacent carbonyl or sulfonyl group. The reactivity of the nitrogen towards electrophiles will, therefore, be reduced.

Electron-Donating Groups (EDGs): Conversely, the presence of EDGs, such as alkyl groups, on the nitrogen increases its basicity and nucleophilicity, making it more reactive towards electrophiles.

The reactivity of the furan ring can also be influenced by substituents. For instance, substituents on the carbon atoms adjacent to the oxygen can affect the stability of the ether linkage and its susceptibility to cleavage under acidic conditions.

Stereochemical Influence on Molecular Recognition (excluding biological activity)

The octahydrofuro[3,4-b]pyridine scaffold contains multiple stereocenters, leading to the possibility of several diastereomers and enantiomers. The specific stereochemistry of a derivative plays a crucial role in its three-dimensional shape and, consequently, its ability to interact with other molecules through non-covalent forces. This is a fundamental aspect of molecular recognition.

The spatial arrangement of substituents determines the molecule's surface topology and the presentation of functional groups capable of forming hydrogen bonds, dipole-dipole interactions, or van der Waals forces. For example, the relative orientation of a hydrogen bond donor on the piperidine ring and a hydrogen bond acceptor on the furan ring will be dictated by the stereochemistry at the ring junction.

In the context of non-biological molecular recognition, this stereochemical influence is critical in applications such as:

Chiral Ligands in Asymmetric Catalysis: The specific stereoisomer of a derivatized octahydrofuro[3,4-b]pyridine could act as a chiral ligand for a metal catalyst, creating a chiral environment that directs the stereochemical outcome of a reaction.

Host-Guest Chemistry: The defined three-dimensional cavity of a particular stereoisomer could allow for selective binding of a specific guest molecule.

Crystal Engineering: The stereochemistry of the molecule will influence how it packs in a crystal lattice, affecting the resulting crystal morphology and properties.

The precise control of stereochemistry during the synthesis of octahydrofuro[3,4-b]pyridine derivatives is therefore essential for investigating and exploiting these stereochemical influences on molecular recognition.

Advanced Structural Characterization and Analytical Methodologies

Spectroscopic Analysis of Octahydrofuro[3,4-b]pyridine (B3307617) Hydrochloride

Spectroscopy is a cornerstone for the molecular-level investigation of Octahydrofuro[3,4-b]pyridine hydrochloride, with each technique offering unique insights into its chemical architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of this compound. Both ¹H and ¹³C NMR are employed to map the complete carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their spatial relationships. In the hydrochloride salt, the protonation of the nitrogen atom in the pyridine (B92270) ring induces a significant downfield shift for adjacent protons compared to the free base, due to the deshielding effect of the positive charge. pw.edu.pl Protons on the fused ring system would exhibit complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Similar to ¹H NMR, carbons closer to the protonated nitrogen atom experience a downfield shift. researchgate.net The chemical shifts of the carbons in the furo- portion of the molecule are dictated by their proximity to the oxygen atom.

A representative table of expected NMR chemical shifts is provided below, based on analyses of similar heterocyclic structures. pw.edu.plresearchgate.net

Atom Position Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Protons adjacent to N⁺-HDownfield (lower field)Carbons adjacent to N⁺
Protons adjacent to C-O-C~3.5 - 4.5Carbons adjacent to C-O-C
Other aliphatic protons~1.5 - 3.0Other aliphatic carbons

Note: Actual chemical shifts can vary based on the solvent and specific stereoisomer.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, key characteristic absorption bands would include:

N-H Stretch: A broad and strong absorption band is expected in the region of 2500-3000 cm⁻¹ for the ammonium (B1175870) salt (R₃N⁺-H).

C-H Stretch: Aliphatic C-H stretching vibrations typically appear just below 3000 cm⁻¹.

C-O Stretch: A strong band corresponding to the C-O-C ether stretch in the furan (B31954) ring is expected in the 1050-1250 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the aliphatic amine structure would be observed in the 1000-1200 cm⁻¹ range.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Ammonium (N⁺-H)Stretch2500 - 3000 (broad)
Alkane (C-H)Stretch2850 - 2960
Ether (C-O-C)Stretch1050 - 1250
Amine (C-N)Stretch1000 - 1200

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions. For this compound, the analysis would typically be performed on the free base, Octahydrofuro[3,4-b]pyridine.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the neutral molecule (C₇H₁₃NO). The fragmentation pattern would be characteristic of the fused ring system, with initial cleavages likely occurring at the C-C bond adjacent to the nitrogen or oxygen atoms, leading to stable fragments. This pattern helps confirm the core structure of the molecule.

X-ray Crystallographic Analysis for Solid-State Structure Determination

For a chiral molecule like this compound, single-crystal X-ray diffraction would provide absolute confirmation of the cis- or trans- fusion of the rings and the specific configuration (R or S) at each stereocenter. nih.gov The analysis would also detail the packing of the molecules in the crystal lattice and the hydrogen bonding interactions involving the hydrochloride counter-ion and the protonated nitrogen. While this technique is paramount for absolute structural assignment, obtaining a single crystal of suitable quality for diffraction is a prerequisite.

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating its different stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity and quantifying the isomers of pharmaceutical compounds. nih.gov Due to the chiral nature of Octahydrofuro[3,4-b]pyridine, developing a robust HPLC method is critical.

Purity Analysis: A reversed-phase HPLC method, often using a C18 column, can be developed to assess the chemical purity of a sample. The mobile phase would typically consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. This method separates the main compound from any synthesis-related impurities. helixchrom.com

Isomer Separation (Chiral HPLC): Separating the enantiomers and diastereomers of Octahydrofuro[3,4-b]pyridine requires chiral chromatography. This is accomplished using a chiral stationary phase (CSP) that can differentially interact with the different stereoisomers. researchgate.netmdpi.com Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly employed for this purpose. mdpi.com The development of such a method involves optimizing the mobile phase (often a mixture of alkanes and alcohols in normal-phase mode) to achieve baseline separation of all possible isomers. nih.govresearchgate.net Method validation ensures that the analytical procedure is accurate, precise, and reproducible for its intended purpose. nih.gov

Parameter Purity Analysis (Reversed-Phase) Isomer Separation (Chiral)
Stationary Phase C18, C8Chiral Stationary Phase (e.g., Chiralcel®, Chiralpak®) researchgate.netmdpi.com
Mobile Phase Acetonitrile/Methanol and Water with buffersHexane (B92381)/Isopropanol (B130326)/Ethanol (B145695) with additives mdpi.com
Detection UV, Mass Spectrometry (MS) sielc.comUV, Electronic Circular Dichroism (ECD) mdpi.com
Purpose Quantify chemical impuritiesSeparate and quantify stereoisomers nih.gov

Chiral Chromatography for Enantiomeric Excess Determination

The presence of stereogenic centers in the Octahydrofuro[3,4-b]pyridine molecule necessitates the use of chiral chromatography to separate and quantify its enantiomers. The determination of enantiomeric excess (e.e.) is critical as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent and effective technique for this purpose. researchgate.netrsc.org

The selection of an appropriate CSP is paramount for achieving successful enantiomeric resolution. For heterocyclic compounds containing both furan and pyridine rings, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice. researchgate.net These CSPs, for instance, cellulose tris(3,5-dimethylphenylcarbamate) coated on a silica (B1680970) support, can offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions, which are crucial for chiral recognition. researchgate.net

The development of a chiral HPLC method involves a systematic screening of various stationary phases and mobile phase compositions. The mobile phase can be operated in normal-phase, reversed-phase, or polar organic modes. sigmaaldrich.com For a hydrochloride salt like this compound, a polar ionic or reversed-phase mode is often suitable.

In a hypothetical method development scenario, a screening of different polysaccharide-based columns could be performed. The mobile phase would typically consist of an organic solvent like ethanol or isopropanol mixed with an alkane such as hexane for normal-phase, or acetonitrile/methanol and a buffered aqueous solution for reversed-phase. nih.gov Additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) are often used in small quantities to improve peak shape and resolution, especially for ionizable compounds.

Illustrative Research Findings for Chiral Separation:

The following table represents a hypothetical outcome of a chiral HPLC method development study for this compound, illustrating the effect of different columns and mobile phases on the separation of enantiomers.

Table 1: Hypothetical Chiral HPLC Method Development Data

Chiral Stationary Phase Mobile Phase Composition Resolution (Rs) Enantiomeric Excess (e.e.) %
Cellulose tris(3,5-dimethylphenylcarbamate) Hexane/Ethanol (90:10, v/v) 1.8 99.2
Amylose tris(3,5-dimethylphenylcarbamate) Hexane/Isopropanol (85:15, v/v) 2.1 99.5
Cellulose tris(4-methylbenzoate) Methanol/Acetonitrile (50:50, v/v) with 0.1% TFA 1.5 98.8

The data in Table 1, while illustrative, showcases how systematic screening can lead to an optimized method with excellent resolution, allowing for the accurate determination of enantiomeric excess. The choice of the chiral selector and the mobile phase composition, including additives, can significantly impact the separation. nih.gov

Quality by Design (QbD) Approaches in Analytical Method Development for Octahydrofuro[3,4-b]pyridine Related Compounds

The Quality by Design (QbD) framework is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. nih.govresearchgate.net When applied to analytical methods, this is known as Analytical QbD (AQbD). jst.go.jp The goal of AQbD is to develop a robust and reliable analytical method that is fit for its intended purpose throughout its lifecycle.

The application of QbD to the development of an HPLC method for this compound and its related compounds would involve several key steps:

Defining the Analytical Target Profile (ATP): The first step is to define the goals of the analytical method. jst.go.jp For instance, the ATP could be to develop a stability-indicating HPLC method capable of separating and quantifying this compound from its potential impurities and degradation products with a resolution of greater than 2.0 for all critical pairs.

Risk Assessment: A risk assessment, often using an Ishikawa (fishbone) diagram, is performed to identify potential method variables that could impact the method's performance. researchgate.net These variables, known as Critical Method Parameters (CMPs), could include the type of stationary phase, mobile phase pH, organic solvent ratio, column temperature, and flow rate.

Design of Experiments (DoE): A Design of Experiments (DoE) approach is then used to systematically study the effects of the identified CMPs on the Critical Method Attributes (CMAs), such as resolution, retention time, and peak tailing. nih.gov This multivariate approach allows for the understanding of interactions between variables.

Establishing a Method Operable Design Region (MODR): The data from the DoE is used to create a mathematical model that defines the Method Operable Design Region (MODR). The MODR is a multidimensional space of method parameters within which the method is proven to perform as intended. nih.gov

Control Strategy and Continuous Improvement: A control strategy is established to ensure the method remains in a state of control. This includes setting system suitability criteria and defining procedures for handling any deviations. The QbD approach also incorporates a framework for continuous improvement of the analytical method.

Illustrative Data for QbD in Analytical Method Development:

The following table provides a hypothetical example of a risk assessment and the resulting experimental design for the development of an HPLC method for Octahydrofuro[3,4-b]pyridine related compounds.

Table 2: Illustrative Risk Assessment and Design of Experiments for HPLC Method Development

Critical Method Parameter (CMP) Investigated Range Critical Method Attribute (CMA) Acceptance Criteria
Mobile Phase pH 2.5 - 4.5 Resolution between parent and impurity A Rs > 2.0
% Acetonitrile in Mobile Phase 25% - 45% Tailing factor for parent peak T < 1.5

By applying the principles of QbD, a robust and well-understood analytical method can be developed for this compound and its related compounds, ensuring reliable quality control throughout the product's lifecycle.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For Octahydrofuro[3,4-b]pyridine (B3307617) hydrochloride, methods like Density Functional Theory (DFT) would be employed to determine its ground-state electronic structure. These calculations can elucidate the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the nature of chemical bonds.

Table 1: Predicted Geometrical Parameters for a Fused Pyridine-Furan System (Note: This data is hypothetical and based on general principles for similar structures, as specific data for Octahydrofuro[3,4-b]pyridine hydrochloride is not readily available.)

ParameterPredicted Value
C-N Bond Length (Pyridine Ring)~1.48 Å
C-O Bond Length (Furan Ring)~1.43 Å
C-N-C Bond Angle (Pyridine Ring)~109.5° (sp3 hybridized)
C-O-C Bond Angle (Furan Ring)~109.5° (sp3 hybridized)
Dihedral Angle (Ring Fusion)Dependent on cis/trans isomerism

The HOMO-LUMO gap is a critical parameter derived from these calculations, indicating the molecule's kinetic stability and electronic excitation properties. For a saturated system like this, a relatively large HOMO-LUMO gap would be expected, suggesting higher stability.

Molecular Dynamics Simulations for Conformational Analysis

The flexibility of the two fused rings in this compound makes conformational analysis crucial. Molecular dynamics (MD) simulations can model the dynamic behavior of the molecule over time, exploring its accessible conformations. The conformational analysis of heterocyclic compounds is a well-established field of study. ucla.edu

MD simulations for this compound would likely reveal various chair and boat conformations for the piperidine (B6355638) ring and envelope or twist conformations for the tetrahydrofuran (B95107) ring. The fusion of the two rings introduces significant conformational constraints. The relative energies of these different conformers determine the predominant shape of the molecule in solution. For instance, studies on similar bicyclic heterocyclic systems have shown that the conformational preferences can be influenced by the substitution pattern and the nature of the ring fusion. nih.gov The presence of the hydrochloride would also influence the conformational landscape through interactions with solvent molecules. The study of cyclic peptides like octreotide (B344500) has demonstrated the power of MD simulations in elucidating conformational properties in different solvents, a technique that would be equally applicable here. nih.gov

Table 2: Potential Low-Energy Conformers of the Fused Ring System (Note: This is a qualitative representation of expected conformers.)

Ring SystemPossible ConformationsRelative Stability
Piperidine RingChair, Boat, Twist-BoatChair is typically most stable
Tetrahydrofuran RingEnvelope, TwistDependent on substitution
Fused SystemCis-fused, Trans-fusedDependent on synthetic route

The insights from MD simulations are vital for understanding how the molecule's three-dimensional shape might influence its interactions with other molecules. rsc.org

Prediction of Chemical Reactivity and Reaction Pathways

Computational methods can predict the most likely sites for chemical reactions on the this compound molecule. By calculating parameters such as electrostatic potential maps and Fukui functions, regions that are susceptible to nucleophilic or electrophilic attack can be identified. The protonated nitrogen of the pyridine (B92270) ring, for example, would be an unlikely site for further electrophilic attack but could influence the reactivity of adjacent atoms.

Theoretical studies on the reaction mechanisms of N-heterocyclic compounds often utilize computational approaches to map out the energy profiles of potential reaction pathways. utmb.eduresearchgate.net For instance, the reactivity of related furoxano[3,4-b]pyridines has been investigated, providing insights into ring-opening reactions. researchgate.net Similarly, computational studies on other heterocyclic systems have explored cycloaddition reactions and other transformations. acs.org For this compound, theoretical calculations could predict the feasibility and activation energies for reactions such as N-alkylation, acylation, or reactions involving the furan (B31954) oxygen.

Ligand-Target Docking and Molecular Interaction Modeling

While avoiding specific biological outcomes, it is important to note that computational docking is a standard method to investigate the potential binding of a small molecule like this compound to a macromolecular target. These simulations place the ligand into the binding site of a protein and score the interactions based on a force field.

Molecular docking studies on analogous pyrazolo[3,4-b]pyridine derivatives have been used to understand their binding modes. nih.govresearchgate.netbiorxiv.orgtubitak.gov.trrsc.org These studies highlight the importance of the heterocyclic scaffold in forming key interactions with amino acid residues. Similarly, furo[2,3-b]pyridines are recognized for their potential as "hinge-binding" templates in certain protein families. nih.gov Although no specific target is discussed here, the general principles of molecular interaction modeling suggest that the rigid, yet conformationally complex, structure of this compound makes it an interesting scaffold for molecular recognition.

Role of Octahydrofuro 3,4 B Pyridine As a Privileged Scaffold

Precursor in the Synthesis of Complex Natural Products (e.g., Zamamiphidin A)

The octahydrofuro[3,4-b]pyridine (B3307617) framework is a key structural component of the marine alkaloid Zamamiphidin A, a complex natural product isolated from the Okinawan sponge Amphimedon sp. nih.gov Zamamiphidin A possesses an unprecedented heptacyclic structure and has demonstrated moderate antibacterial activity. nih.gov The synthesis of this complex molecule requires a strategic approach to construct its highly fused pentacyclic core, which includes the octahydrofuro[3,4-b]pyridine subunit. nih.gov

Researchers have developed asymmetric synthetic routes specifically to build this core fragment. nih.gov A notable strategy involves several key steps:

An asymmetric Michael addition is used to establish the initial critical stereocenter. nih.gov

This is followed by an elegant sequence involving an intramolecular alkoxide exchange, a second Michael addition, and hydrogenation to construct the bicyclic ring system with precise control over the stereochemistry at multiple centers. nih.gov

These synthetic efforts underscore the importance of the octahydrofuro[3,4-b]pyridine unit as a foundational precursor for accessing the architecturally unique and biologically relevant Zamamiphidin A. nih.gov

Intermediate in the Synthesis of Pharmacologically Relevant Compounds (e.g., Moxifloxacin Precursors, Nojirimycin (B1679825) C-glycosides)

The structural motif of a fused nitrogen heterocycle with an oxygen-containing ring is a recurring theme in pharmacologically active compounds.

Moxifloxacin Precursors: A closely related scaffold, (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, serves as a critical chiral intermediate in the industrial synthesis of Moxifloxacin. scispace.comasianpubs.org Moxifloxacin is a fourth-generation fluoroquinolone antibiotic used to treat a variety of bacterial infections. google.com The synthesis of this key intermediate is a significant challenge due to its two stereocenters. google.com Common strategies involve the chemical or catalytic reduction of a 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione precursor, followed by resolution and deprotection steps to yield the enantiomerically pure bicyclic amine. scispace.comasianpubs.org

Nojirimycin C-glycosides: The octahydrofuropyridine scaffold is also fundamental to the synthesis of nojirimycin C-glycosides. nih.govnih.govrsc.org These compounds are iminosugar derivatives that mimic natural carbohydrates and can act as potent inhibitors of glycosidase enzymes. A set of bicyclic iminosugar C-glycosides based on an octahydrofuro[3,2-b]pyridine (B59362) motif (a constitutional isomer) has been synthesized. nih.gov A key synthetic step is a debenzylative iodocycloetherification of a C-allyl iminosugar, which forms the fused tetrahydrofuran (B95107) ring. nih.gov This strategy allows for the introduction of a wide range of functional groups, creating a library of analogues for biological testing. nih.govnih.gov The resulting fused ring system forces the piperidine (B6355638) portion into a specific conformation, which is crucial for its interaction with biological targets. nih.gov

Application Scaffold/Intermediate Key Synthetic Steps Final Product Class
Zamamiphidin A SynthesisOctahydrofuro[3,4-b]pyridine coreAsymmetric Michael addition, Intramolecular cyclization/hydrogenation nih.govComplex Marine Natural Products nih.gov
Moxifloxacin Synthesis(4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine scispace.comasianpubs.orgReduction of a dione (B5365651) precursor, Chiral resolution, Deprotection scispace.comgoogle.comFluoroquinolone Antibiotics google.com
Nojirimycin C-glycosidesBicyclic iminosugars (octahydrofuro[3,2-b]pyridine motif) nih.govIodocycloetherification, Nucleophilic displacement nih.govacs.orgGlycosidase Inhibitors nih.gov

Core Structure for the Development of Novel Molecular Architectures

The rigid, three-dimensional nature of the octahydrofuropyridine scaffold makes it an excellent starting point for the development of novel molecular architectures in drug discovery. There is a growing demand for sp3-carbon-rich molecular scaffolds to explore new chemical space beyond traditional flat, aromatic compounds. researchgate.net

Short and efficient syntheses of enantiomerically pure scaffolds, such as 1-hydroxymethyl-octahydro-1H-pyrano[3,4-c]pyridine (an isomeric system), have been developed from natural products like quinine. nih.gov These core structures serve as valued starting points for creating diverse small-molecule libraries for high-throughput screening. researchgate.netnih.gov By functionalizing the core, medicinal chemists can generate a multitude of derivatives to probe new biological targets. researchgate.net Furthermore, pyridine-based linkers have been used to design novel analogues of known anticancer agents like Combretastatin-A4, demonstrating how modifications of a core heterocyclic structure can lead to new therapeutic candidates. nih.gov

Design of Fused Heterocyclic Systems Incorporating Octahydrofuro[3,4-b]pyridine Substructures

The fusion of a pyridine (B92270) ring with other heterocyclic rings, such as furan (B31954), is a powerful strategy in medicinal chemistry. ias.ac.inresearchgate.net These fused systems are found in numerous pharmaceuticals and are prized for their enhanced chemical stability and distinct electronic properties compared to their single-ring counterparts. ias.ac.in The rigid, often planar, structure of fused heterocycles can facilitate more efficient interactions with biological targets like enzymes and receptors. ias.ac.inresearchgate.net

The design of molecules incorporating the furo[3,4-b]pyridine system, and its isomers, is driven by several factors:

Structural Mimicry: The arrangement of heteroatoms can mimic the structure of biological purines and pyrimidines, leading to potent antiviral and anticancer agents. researchgate.net

Modulation of Properties: Fusing the rings positively contributes to key drug-like properties, including solubility, polarity, and hydrogen bonding capacity. researchgate.net

Versatile Synthesis: Synthetic strategies allow for the construction of these fused systems by either building the furan ring onto a pre-existing pyridine or vice-versa, offering flexibility in accessing diverse derivatives. ias.ac.in

This design approach has led to the discovery of fused pyridine derivatives with a wide spectrum of biological activities, validating the importance of scaffolds like octahydrofuro[3,4-b]pyridine in modern drug development. researchgate.netnih.gov

Investigation of Molecular Interactions and Biological Mechanisms Non Clinical Focus

Modulation of Specific Molecular Targets (e.g., Receptors, Enzymes) in in vitro Systems

The octahydrofuro[3,4-b]pyridine (B3307617) scaffold is a subtype of the broader pyrrolidine (B122466) and iminosugar classes of compounds. nih.govfrontiersin.org Research into these classes provides a foundational understanding of the potential molecular interactions of Octahydrofuro[3,4-b]pyridine hydrochloride.

Glycosidase Inhibition Studies

Iminosugars are carbohydrate analogues where a nitrogen atom replaces the ring oxygen, and they are well-established as inhibitors of glycosidases—enzymes that catalyze the cleavage of glycosidic bonds. eurocarb2025.comrsc.org This inhibitory action stems from their structural similarity to the natural carbohydrate substrates, allowing them to bind to the enzyme's active site. nih.gov The pyrrolidine scaffold, a core component of the target compound, is a key feature in many potent glycosidase inhibitors. nih.govnih.gov

Derivatives of pyrrolidine have been synthesized and tested in vitro against α-amylase and α-glucosidase, two enzymes involved in carbohydrate digestion. nih.govacs.org For instance, certain pyrrolidine-based chalcones demonstrated dual inhibitory effects, with some compounds showing IC₅₀ values below 50 μM for both enzymes. acs.org The mechanism of inhibition for iminosugars is often attributed to their ability to mimic the oxonium ion-like transition state of the enzymatic reaction, with the protonated nitrogen atom playing a crucial role. nih.gov Bicyclic iminosugars, a category that includes the octahydrofuro[3,4-b]pyridine structure, have been designed and synthesized specifically as potential glycosidase inhibitors. eurocarb2025.com These conformationally restricted analogues are of great interest for achieving selective enzyme inhibition. eurocarb2025.com

Table 1: In Vitro Glycosidase Inhibition by Pyrrolidine and Iminosugar Derivatives
Compound ClassDerivative ExampleTarget EnzymeInhibitory Activity (IC₅₀)Source
Pyrrolidine-Chalcone HybridCompound 3α-Amylase14.61 ± 0.12 μM acs.org
Pyrrolidine-Chalcone HybridCompound 3α-Glucosidase25.38 ± 2.09 μM acs.org
Pyrrolidine Derivative4-methoxy analogue 3gα-Amylase26.24 μg/mL nih.gov
Pyrrolidine Derivative4-methoxy analogue 3gα-Glucosidase18.04 μg/mL nih.gov
Imino Sugar DerivativePBDNJ0801Dengue Virus (in vitro)&lt;1.0 μM (EC₉₀) nih.gov
Imino Sugar DerivativePBDNJ0803Dengue Virus (in vitro)&lt;1.0 μM (EC₉₀) nih.gov

O-GlcNAcase Inhibition Research

O-GlcNAcase (OGA) is the enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from proteins, a critical post-translational modification. Inhibiting OGA has emerged as a potential therapeutic strategy for neurodegenerative conditions like Alzheimer's disease. rsc.org Iminosugars represent a class of molecules investigated for their ability to inhibit OGA. rsc.org The rationale is that by preventing the removal of O-GlcNAc, these inhibitors could protect neurons. rsc.org Given that this compound is an iminosugar derivative, it falls within the structural class of compounds that have been explored for OGA inhibition.

Neuropeptide S Receptor Antagonism Mechanisms

The Neuropeptide S (NPS) receptor is a G protein-coupled receptor involved in various neurobiological functions. acs.org The development of NPSR antagonists is an area of interest for treating disorders like substance abuse. acs.org While direct studies on this compound as an NPSR antagonist are not prominent, research on other fused heterocyclic structures provides insight into the potential of this chemical class. For example, a series of oxazolo[3,4-a]pyrazine derivatives have been identified as potent NPSR antagonists in vitro. acs.org These compounds act as pure antagonists, inhibiting the stimulatory effects of NPS in calcium mobilization assays. acs.org The mechanism involves competitive binding to the receptor, preventing the endogenous ligand from activating it. nih.gov

Table 2: In Vitro Neuropeptide S Receptor (NPSR) Antagonist Activity of Related Heterocyclic Compounds
Compound ClassCompound ExampleAssay TypePotency (pKB or Ke)Source
Oxazolo[3,4-a]pyrazineGuanidine derivative 16Calcium Mobilization7.38 (pKB) acs.org
Oxazolo[3,4-a]pyrazineCompound 21Calcium Mobilization7.82 (pKB) acs.org
Diphenyltetrahydro-1H-oxazolo[3,4-α]pyrazin-3(5H)-oneCompound 34N/A36 nM (Ke) nih.gov
NPS Analogue[d-Cys(tBu)⁵]NPSCalcium Mobilization6.62 (pKB) nih.gov

Investigating Interactions with Mycobacterial Enzymes (e.g., InhA)

InhA is an enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis, representing a key target for the development of new antitubercular drugs. nih.gov The inhibition of InhA disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Various heterocyclic compounds have been investigated as InhA inhibitors. frontiersin.org For example, pyrrole-fused pyrimidine (B1678525) derivatives have been synthesized and evaluated, with some showing significant inhibitory activity in enzymatic assays. nih.gov One such compound, 4g, achieved 36% inhibition of InhA at a 50 μM concentration. nih.gov Coumarin-tetrazole hybrids have also shown potent InhA inhibition, with compound 4c exhibiting an IC₅₀ value of 0.565 μM. nih.gov The design of these inhibitors often involves combining different pharmacophoric moieties to improve affinity and efficacy. nih.gov The fused heterocyclic nature of Octahydrofuro[3,4-b]pyridine suggests its scaffold could be explored for this application.

Table 3: In Vitro Inhibition of Mycobacterial InhA by Heterocyclic Compounds
Compound ClassCompound ExampleInhA InhibitionConcentrationSource
Pyrrole fused pyrimidineCompound 4g36%50 μM nih.gov
Pyrrolidine-2,5-dione derivativeCompound 24a52%50 μM frontiersin.org
Pyrrolidine-2,5-dione derivativeCompound 24b56%50 μM frontiersin.org
Coumarin-tetrazole hybridCompound 4cIC₅₀ = 0.565 μMN/A nih.gov
Reference InhibitorTriclosanIC₅₀ = 0.73 μMN/A nih.gov

GLP-1 Receptor Modulation Studies

The glucagon-like peptide-1 (GLP-1) receptor is a major target in the treatment of type 2 diabetes and obesity. mdpi.com Activation of this receptor stimulates insulin (B600854) secretion and promotes other beneficial metabolic effects. nih.gov In vitro cell-based assays are critical for screening compounds for GLP-1 receptor agonism. mdpi.com These assays typically measure downstream signaling events, such as changes in fluorescence intensity corresponding to receptor activation. mdpi.com For example, studies on salmon-derived protein hydrolysates (SPH) showed a dose-dependent increase in GLP-1 receptor activity in vitro, with a 10 mg/mL dose causing a significant 2.4-fold increase. mdpi.com While the most well-known GLP-1 receptor agonists are peptides, the search for small-molecule modulators is ongoing. nih.gov The relationship between in vitro potency (EC₅₀) and in vivo efficacy is complex and is influenced by assay conditions, such as the presence or absence of serum albumin. mdpi.com

Structure-Activity Relationship (SAR) Elucidation for Molecular Recognition

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. nih.govnih.gov For fused heterocyclic systems like Octahydrofuro[3,4-b]pyridine, SAR studies are crucial for optimizing interactions with molecular targets.

For Glycosidase Inhibition : In the context of iminosugar-based inhibitors, SAR studies have shown that both the stereochemistry of the ring's hydroxyl groups and the nature of the substituent on the nitrogen atom are critical for potency and selectivity. nih.govnih.gov For example, N-alkylation of deoxynojirimycin (DNJ) can significantly increase its inhibitory potency against certain viruses by affecting interactions with ER α-glucosidases. nih.govnih.gov The length and structure of this alkyl chain can modulate both efficacy and cytotoxicity. nih.gov

For Receptor Antagonism : In the development of NPSR antagonists, SAR exploration of oxazolo[3,4-a]pyrazine derivatives revealed that modifications to the core structure and its substituents directly impact binding affinity. acs.org For instance, the introduction of a protonatable nitrogen atom was found to improve aqueous solubility while maintaining receptor potency. acs.org The absolute configuration of chiral centers is also a determining factor for bioactivity. nih.govacs.org

For Enzyme Inhibition : In the design of InhA inhibitors, SAR studies on pyrrolidine-2,5-dione derivatives highlighted the importance of specific substitutions for achieving high inhibitory activity. frontiersin.org Similarly, for pyrrolidine derivatives acting as sodium channel blockers, SAR studies led to the discovery of potent analogues with improved safety profiles, such as reduced action against hERG channels. nih.gov The analysis of molecular descriptors and electrostatic potential maps helps rationalize these findings and guide the design of new derivatives with enhanced activity. nih.govnih.gov

These principles of SAR, derived from related pyrrolidine and fused heterocyclic systems, provide a rational framework for the future design and optimization of this compound derivatives for various therapeutic targets.

Impact of Octahydrofuro[3,4-b]pyridine Scaffold Modifications on Binding Affinity

There is currently no publicly available scientific literature detailing structure-activity relationship (SAR) studies on the octahydrofuro[3,4-b]pyridine scaffold. Research on related fused heterocyclic systems, such as furo[2,3-b]pyridines, has shown that modifications to the core structure can significantly alter binding affinity to biological targets like protein kinases. However, these findings cannot be directly extrapolated to the octahydrofuro[3,4-b]pyridine core due to differences in ring fusion and saturation, which fundamentally change the molecule's three-dimensional shape and electronic properties. Without specific studies on octahydrofuro[3,4-b]pyridine derivatives, the impact of modifications on their binding affinity remains uncharacterized.

Stereochemical Influence on Protein-Ligand Interactions

The stereochemistry of a molecule is a critical determinant of its interaction with chiral biological macromolecules like proteins. The octahydrofuro[3,4-b]pyridine structure contains multiple chiral centers, meaning it can exist as various stereoisomers. The specific spatial arrangement of atoms in each isomer would be expected to profoundly influence its ability to fit into and interact with the binding pocket of a protein. However, the scientific literature lacks studies that have synthesized and evaluated the individual stereoisomers of this compound to determine their differential effects on protein-ligand interactions.

Mechanistic Studies of Antimicrobial Activity in Preclinical Models

While numerous pyridine-based compounds have been investigated for their antimicrobial properties, there are no specific preclinical studies in the available literature that investigate the mechanistic pathways of antimicrobial activity for this compound. Research on other pyridine (B92270) derivatives has identified various mechanisms of action, including the inhibition of essential enzymes like dihydrofolate reductase or disruption of bacterial cell membranes. ekb.egnih.gov However, in the absence of dedicated research on this compound, its potential antimicrobial mechanism remains speculative. Studies on related pyrazolo[3,4-b]pyridine compounds have shown some activity against certain bacterial strains, but this information is not directly transferable. ekb.egresearchgate.netderpharmachemica.com

Future Directions in Octahydrofuro 3,4 B Pyridine Research

Exploration of Undiscovered Synthetic Pathways

Asymmetric Synthesis: A significant area of future development will be the establishment of new asymmetric synthetic approaches to afford enantiomerically pure octahydrofuro[3,4-b]pyridine (B3307617) derivatives. This is critical as the stereochemistry of the scaffold often plays a pivotal role in its biological activity. An asymmetric synthetic approach has been described for the octahydrofuro[3,4-b]pyridine framework of the marine natural product zamamiphidin A nih.gov.

Catalytic Methods: The use of transition-metal catalysis and organocatalysis is expected to feature prominently in the discovery of new synthetic pathways. These methods offer the potential for milder reaction conditions, higher yields, and improved stereoselectivity. Gold-catalyzed cascade reactions in water, for example, represent a green and facile approach for the assembly of diverse fused N-heterocycles researchgate.net.

Multicomponent Reactions (MCRs): MCRs, which involve the combination of three or more starting materials in a single synthetic operation, are highly attractive for their atom economy and ability to rapidly generate molecular complexity. The development of novel MCRs to construct the octahydrofuro[3,4-b]pyridine core will be a key area of investigation.

Flow Chemistry: The application of continuous flow technologies to the synthesis of the octahydrofuro[3,4-b]pyridine scaffold could offer advantages in terms of scalability, safety, and reaction optimization.

Development of New Derivatization Strategies for Enhanced Molecular Diversity

To explore the full potential of the octahydrofuro[3,4-b]pyridine scaffold, the development of new derivatization strategies is paramount. These strategies will enable the creation of large and diverse libraries of compounds for biological screening, ultimately leading to the identification of new therapeutic agents.

A key focus in the coming years will be the application of late-stage functionalization (LSF) . This powerful approach allows for the modification of complex molecules at a late stage of the synthesis, providing rapid access to a wide range of analogs from a common intermediate. For saturated N-heterocycles like octahydrofuro[3,4-b]pyridine, LSF methods are particularly valuable. Future derivatization strategies will likely include:

C-H Functionalization: Direct C-H bond activation and functionalization have emerged as a transformative tool in organic synthesis. The application of transition metal-catalyzed C-H functionalization to the octahydrofuro[3,4-b]pyridine core will enable the introduction of a wide variety of substituents at positions that are not readily accessible through traditional methods. This includes the stereocontrolled remote arylation of saturated N-heterocycles.

Photoredox Catalysis: The use of visible-light photoredox catalysis offers a mild and efficient way to generate reactive intermediates for derivatization. This methodology could be employed for the β-functionalization of the saturated aza-heterocyclic ring of the octahydrofuro[3,4-b]pyridine scaffold.

Diversity-Oriented Synthesis (DOS): DOS strategies aim to generate structurally diverse collections of molecules. Applying DOS principles to the octahydrofuro[3,4-b]pyridine core, potentially through multidimensional coupling approaches, will lead to the creation of libraries with a broad range of scaffolds and functional groups, increasing the probability of discovering novel biological activities. The development of an efficient synthetic route for benzofuro[2,3-b]pyridines (BFP) to increase the library of available analogs is an example of a DOS approach for a related heterocyclic system.

Derivatization StrategyPotential Application to Octahydrofuro[3,4-b]pyridineDesired Outcome
Late-Stage C-H Functionalization Introduction of aryl, alkyl, and heteroaryl groups at various positions on the scaffold.Rapid generation of analogs with modified steric and electronic properties to probe structure-activity relationships.
Photoredox Catalysis Functionalization at the β-position of the pyridine (B92270) ring.Access to novel derivatives with unique substitution patterns and potential for new biological activities.
Diversity-Oriented Synthesis (DOS) Creation of libraries with diverse stereochemistry, appendage diversity, and scaffold diversity.Exploration of a wider chemical space to identify compounds with novel mechanisms of action.

Advanced Computational Modeling for Rational Design

Advanced computational modeling is poised to play an increasingly integral role in the rational design of novel Octahydrofuro[3,4-b]pyridine derivatives. By leveraging in silico techniques, researchers can prioritize synthetic targets, predict biological activity, and gain a deeper understanding of molecular interactions, thereby accelerating the drug discovery process.

Future research will heavily rely on a synergistic approach that combines several computational methods:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models will be instrumental in correlating the structural features of Octahydrofuro[3,4-b]pyridine derivatives with their biological activities. These models will guide the design of new compounds with enhanced potency and selectivity. For instance, 3D-QSAR models have been successfully applied to derive alkyl amide tagged furo/thieno pyridine derivatives as potential anticancer inhibitors chemrevlett.com.

Pharmacophore Modeling: Ligand-based and structure-based pharmacophore modeling will be crucial for identifying the key chemical features required for a molecule to interact with a specific biological target nih.govmdpi.com. This information will be used to design novel Octahydrofuro[3,4-b]pyridine derivatives with improved binding affinity. Pharmacophore modeling is a successful and expanded area of computational drug design that describes the essential structural features for a compound's biological activity nih.gov.

Molecular Docking: Docking simulations will be employed to predict the binding modes of Octahydrofuro[3,4-b]pyridine derivatives within the active sites of their target proteins. This will provide valuable insights into the key interactions that govern molecular recognition and will aid in the optimization of lead compounds. Molecular docking studies have been used to suggest that some target compounds have a similar binding mode as a reference compound in the active site of the CDK2 enzyme nih.gov.

Molecular Dynamics (MD) Simulations: MD simulations will be used to study the dynamic behavior of ligand-protein complexes over time, providing a more realistic representation of the binding process. These simulations can help to assess the stability of binding poses predicted by molecular docking and to identify key residues involved in the interaction. Molecular dynamics simulations can be used to evaluate ligand-binding stability chemrevlett.com.

Computational TechniqueApplication in Octahydrofuro[3,4-b]pyridine ResearchExpected Outcome
QSAR Develop predictive models for biological activity based on molecular descriptors.Prioritization of synthetic targets with high predicted potency.
Pharmacophore Modeling Identify essential 3D structural features for target interaction.Design of novel derivatives with optimized pharmacophoric features.
Molecular Docking Predict binding modes and interactions with biological targets.Rationalization of structure-activity relationships and lead optimization.
Molecular Dynamics Simulate the dynamic behavior and stability of ligand-receptor complexes.Deeper understanding of binding mechanisms and improved prediction of binding affinity.

Investigation of Novel Biological Target Interactions and Mechanisms

While derivatives of the furo[3,4-b]pyridine scaffold have been explored for their activity against a range of biological targets, a vast landscape of potential interactions remains to be investigated for the octahydrofuro[3,4-b]pyridine core. Future research will be directed towards identifying and validating novel biological targets, as well as elucidating the underlying mechanisms of action for active compounds.

A multi-pronged approach will be essential for these investigations:

High-Throughput Screening (HTS): Screening large and diverse libraries of octahydrofuro[3,4-b]pyridine derivatives against a wide array of biological targets will be a key strategy for identifying novel activities.

Phenotypic Screening: This approach, which focuses on identifying compounds that produce a desired phenotypic change in cells or organisms without a priori knowledge of the target, can uncover unexpected therapeutic applications and novel mechanisms of action.

Target Deconvolution: For compounds identified through phenotypic screening, a variety of techniques, including affinity chromatography, proteomics, and genetic approaches, will be employed to identify their specific molecular targets.

Mechanism of Action (MoA) Studies: Once a target has been identified, detailed biochemical and cellular assays will be conducted to elucidate the precise mechanism by which the octahydrofuro[3,4-b]pyridine derivative exerts its biological effect.

Research AreaKey MethodologiesPotential Outcomes
Novel Target Identification High-Throughput Screening, Phenotypic ScreeningDiscovery of new therapeutic applications for octahydrofuro[3,4-b]pyridine derivatives.
Target Validation Genetic and pharmacological approachesConfirmation of the role of the identified target in the observed biological effect.
Mechanism of Action Studies Biochemical assays, cellular imaging, structural biologyDetailed understanding of how these compounds interact with their targets at a molecular level.

Expanding Applications in Material Science and Chemical Biology

Beyond their traditional role in medicinal chemistry, the unique structural and electronic properties of the octahydrofuro[3,4-b]pyridine scaffold suggest that its derivatives could find applications in the broader fields of material science and chemical biology.

Future research in these areas may explore:

Organic Electronics: The fused heterocyclic system could be incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The ability to tune the electronic properties of the scaffold through derivatization would be particularly advantageous in this context.

Chemical Sensors: Derivatives of octahydrofuro[3,4-b]pyridine could be designed to act as fluorescent or colorimetric sensors for the detection of specific ions, molecules, or biological analytes.

Chemical Probes: Functionalized octahydrofuro[3,4-b]pyridine derivatives could be developed as chemical probes to study biological processes. For example, fluorescently labeled derivatives could be used to visualize specific cellular components or to track the localization of a target protein.

The exploration of these new frontiers will not only broaden the utility of the octahydrofuro[3,4-b]pyridine scaffold but also foster interdisciplinary collaborations that could lead to significant scientific breakthroughs.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Octahydrofuro[3,4-b]pyridine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves ring-closing reactions using precursors like substituted pyridine derivatives. For example, hydroxylamine hydrochloride can act as a catalyst in dimethylformamide (DMF) under inert atmospheres (e.g., N₂) to promote cyclization . Optimization includes varying solvent polarity (e.g., DMF vs. THF), adjusting catalyst loading (e.g., 1–5 mol%), and monitoring reaction progress via TLC or HPLC. Post-synthesis purification often employs column chromatography with gradients of ethyl acetate and hexane .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and stereochemistry (e.g., distinguishing cis/trans isomers) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation and isotopic pattern analysis .
  • X-ray Crystallography : To resolve 3D structure and hydrogen-bonding networks, if single crystals are obtainable .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Q. How can solubility and stability be assessed for this compound in aqueous and organic media?

  • Methodological Answer :

  • Solubility : Test in buffered solutions (pH 1–10) using shake-flask methods, followed by UV-Vis quantification .
  • Stability : Conduct accelerated degradation studies under thermal (40–80°C), photolytic (ICH Q1B guidelines), and hydrolytic conditions. Monitor via HPLC for degradation products .
  • Hygroscopicity : Use dynamic vapor sorption (DVS) to evaluate moisture absorption, critical for storage recommendations .

Advanced Research Questions

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of Octahydrofuro[3,4-b]pyridine derivatives?

  • Methodological Answer :

  • Substituent Variation : Introduce halogen (e.g., Br, Cl) or methoxy groups at positions 3 or 4 to probe electronic effects on bioactivity .
  • Computational Modeling : Perform docking studies with target proteins (e.g., serotonin receptors) using AutoDock Vina to predict binding affinities .
  • In Vitro Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., monoamine oxidase) to correlate structural modifications with activity .

Q. How can contradictory pharmacological data for this compound be resolved?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies (e.g., receptor binding vs. functional assays) to identify assay-specific biases .
  • Dose-Response Curves : Re-evaluate activity across a broader concentration range (e.g., 1 nM–100 µM) to detect biphasic effects .
  • Target Profiling : Use CRISPR-Cas9 knockout models to confirm specificity for suspected pathways (e.g., dopamine D₂ vs. D₃ receptors) .

Q. What advanced analytical approaches address challenges in quantifying trace impurities?

  • Methodological Answer :

  • LC-MS/MS : Employ MRM (multiple reaction monitoring) modes to detect impurities at ppm levels, leveraging transitions like m/z 199→155 .
  • Chiral Chromatography : Resolve enantiomeric impurities using Chiralpak IA columns with heptane/ethanol mobile phases .
  • ICP-MS : Quantify heavy metal residues (e.g., Pd from catalysis) to meet ICH Q3D guidelines .

Q. How can biological targets of this compound be identified systematically?

  • Methodological Answer :

  • Affinity Chromatography : Immobilize the compound on NHS-activated Sepharose to pull down binding proteins from tissue lysates .
  • SPR (Surface Plasmon Resonance) : Screen against kinase or GPCR libraries to measure real-time binding kinetics .
  • Transcriptomics : Perform RNA-seq on treated cell lines to identify differentially expressed genes linked to mechanism .

Q. What methodologies are recommended for toxicity profiling in preclinical studies?

  • Methodological Answer :

  • In Silico Tools : Use ProTox-II to predict hepatotoxicity and mutagenicity .
  • Ames Test : Assess mutagenic potential in Salmonella typhimurium strains TA98 and TA100 .
  • In Vivo Studies : Conduct acute toxicity (OECD 423) in rodents, monitoring hematological and histopathological endpoints .

Q. How can enantiomeric separation be achieved for stereoisomers of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralcel OD-H) with isopropanol/hexane gradients .
  • SFC (Supercritical Fluid Chromatography) : Optimize CO₂/co-solvent ratios for faster separation and higher resolution .
  • Crystallization : Employ chiral resolving agents (e.g., tartaric acid derivatives) for diastereomeric salt formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.